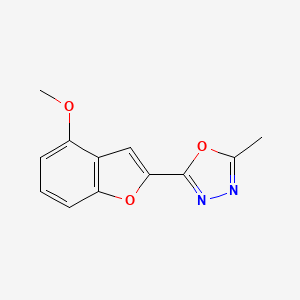









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]([NH:14][NH:15][C:16](=[O:18])[CH3:17])=O)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>ClCCCl>[CH3:1][O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[O:18][C:16]([CH3:17])=[N:15][N:14]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1
|


|
Name
|
N′-(4-methoxybenzo(b)furan-2-ylcarbonyl)acetohydrazide
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=CC=2OC(=CC21)C(=O)NNC(C)=O
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
19.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was set to 5° C
|
|
Type
|
CUSTOM
|
|
Details
|
was set to room temperature
|
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous solution of ammonium chloride
|
|
Type
|
CUSTOM
|
|
Details
|
After partitioning
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the obtained organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CONCENTRATION
|
|
Details
|
The obtained residue was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography (chloroform/ethyl acetate)
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC=2OC(=CC21)C=2OC(=NN2)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 31.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |